molecular formula C12H22O B13599458 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13599458
M. Wt: 182.30 g/mol
InChI Key: IWZLCYPAMUSXBF-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound characterized by a bicyclic structure with a hydroxyl group attached to a dimethylpropanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the reduction of bicyclo[2.2.1]heptan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its bicyclic structure may enable it to fit into enzyme active sites, modulating enzyme activity and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a bicyclic core and a dimethylpropanol side chain, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H22O/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11,13H,3-8H2,1-2H3

InChI Key

IWZLCYPAMUSXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)CO

Origin of Product

United States

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